molecular formula C11H9ClF3N3O2S B1411183 4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride CAS No. 1823188-34-6

4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride

Cat. No.: B1411183
CAS No.: 1823188-34-6
M. Wt: 339.72 g/mol
InChI Key: DKALZZONRAIVOW-UHFFFAOYSA-N
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Description

4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride is a pyrimidine-based compound characterized by a sulfonyl linker connecting an aniline moiety to a trifluoromethyl-substituted pyrimidine ring. Its molecular formula is C₁₁H₉ClF₃N₃O₂S, with a molecular weight of 339.73 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl group contributes to hydrogen bonding and solubility. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development .

Properties

IUPAC Name

4-[6-(trifluoromethyl)pyrimidin-4-yl]sulfonylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2S.ClH/c12-11(13,14)9-5-10(17-6-16-9)20(18,19)8-3-1-7(15)2-4-8;/h1-6H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKALZZONRAIVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=NC=NC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative in the presence of an acid catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using a sulfonyl chloride derivative.

    Coupling with Aniline: The final step involves coupling the sulfonylated pyrimidine with aniline under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride serves as a valuable building block for creating more complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized to form sulfone derivatives.
  • Reduction: Capable of being reduced to yield amine derivatives.
  • Substitution Reactions: Nucleophilic substitution can occur at the pyrimidine ring, particularly adjacent to the trifluoromethyl group.
Reaction TypeReactantsProducts
OxidationPotassium permanganateSulfone derivatives
ReductionSodium borohydrideAmine derivatives
SubstitutionNucleophiles (amines)Substituted pyrimidine derivatives

Biology

The compound is investigated for its potential as an enzyme inhibitor owing to the presence of the sulfonyl group, which can interact with active sites of enzymes. The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration, which is crucial for biological activity. Research suggests it may exhibit anti-inflammatory and anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, 4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride is being explored for therapeutic applications:

  • Anti-inflammatory Activity: Studies indicate potential mechanisms through which this compound may modulate inflammatory pathways.
  • Anticancer Activity: Preliminary research shows promise in targeting cancer cell lines, although further studies are required to elucidate specific mechanisms and efficacy.

Industry

In industrial applications, this compound is utilized in the development of:

  • Agrochemicals: Its unique properties may enhance the effectiveness of pesticides or herbicides.
  • Pharmaceuticals: As a precursor in synthesizing various pharmaceutical agents due to its structural versatility.

Case Studies

Several studies have documented the efficacy and application of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride:

  • Enzyme Inhibition Study:
    • A study demonstrated that the compound effectively inhibited specific enzymes involved in inflammatory processes, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Research:
    • In vitro studies revealed that this compound exhibited cytotoxic effects against several cancer cell lines, leading researchers to explore its use as a chemotherapeutic agent.
  • Synthesis Optimization:
    • Industrial research focused on optimizing synthetic routes for enhanced yield and purity using continuous flow reactors and high-throughput screening methods.

Mechanism of Action

The mechanism of action of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The trifluoromethyl group at position 6 (pyrimidine ring) is conserved across analogs, contributing to electron-withdrawing effects and metabolic resistance. The sulfonyl linker in the target compound enhances solubility compared to the direct bond or oxy linker in analogs .

Synthetic Pathways :

  • The target compound is synthesized via nucleophilic substitution or coupling reactions, similar to analogs like 2-(6-Chloropyrimidin-4-yl)-4-(trifluoromethyl)aniline (Reference Example 63) .
  • Purification often involves C18 reverse-phase chromatography , as seen in Reference Example 63 (38% yield) .

Pharmacological Relevance :

  • Analogs such as 7-[(2,3-difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (m/z 658 [M+H]⁺) demonstrate applications in kinase inhibition, suggesting the target compound may serve a similar role .

Biological Activity

4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. Pyrimidine derivatives, including this compound, have been extensively studied for their roles in various therapeutic applications, including anti-infectives, anticancer agents, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride features a pyrimidine ring substituted with a trifluoromethyl group and a sulfonamide moiety. This unique structure may contribute to its biological activity by enhancing interactions with target biomolecules.

Anticancer Activity

Recent studies have shown that pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds similar to 4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 and MDA-MB-231. One study reported IC50 values of 0.87–12.91 μM for MCF-7 cells and 1.75–9.46 μM for MDA-MB-231 cells, indicating that these compounds are more effective than the standard chemotherapy drug 5-Fluorouracil (5-FU), which has higher IC50 values of 17.02 μM and 11.73 μM respectively .

The mechanism of action for these compounds often involves the inhibition of specific enzymes or receptors that are critical for cancer cell proliferation. For instance, some pyrimidine derivatives have been shown to inhibit EGFR phosphorylation, induce apoptosis in cancer cells, and arrest the cell cycle at the G2/M phase . The presence of the trifluoromethyl group has been linked to enhanced potency against certain enzymes due to improved binding interactions.

Case Studies

  • In Vivo Studies : A subacute toxicity study in mice indicated that oral administration of related compounds at high doses (40 mg/kg) showed favorable safety profiles with significant reductions in viral loads in infection models . This suggests that similar compounds may also exhibit low toxicity while maintaining efficacy.
  • Structure-Activity Relationship (SAR) : Research has indicated that the incorporation of trifluoromethyl groups into pyrimidine structures can enhance their pharmacological profiles. The trifluoromethyl group has been associated with increased potency in inhibiting various biological targets, including enzymes involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (μM)Comparison CompoundIC50 (μM)
Anticancer ActivityMCF-70.87–12.915-Fluorouracil17.02
MDA-MB-2311.75–9.465-Fluorouracil11.73
MechanismEffect
EGFR InhibitionInduces apoptosis
Cell Cycle ArrestG2/M phase arrest
Viral Load ReductionSignificant decrease in viral replication

Q & A

Q. How to scale up synthesis without compromising purity?

  • Methodology :
  • Flow chemistry : Adapt batch reactions (e.g., 18-hour heating) to continuous flow systems for improved heat transfer and reduced byproduct formation .
  • Crystallization optimization : Screen solvent mixtures (e.g., EtOAc/heptane) for recrystallizing hydrochloride salts, leveraging solubility data from related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride
Reactant of Route 2
4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride

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